Dual Orthogonal Functionality: Bromine and Hydroxymethyl vs. Mono-Functional Analogs
(5-Bromofuran-2-yl)methanol possesses both a bromine atom at the 5-position and a hydroxymethyl group at the 2-position on the furan ring, enabling orthogonal reactivity patterns not available in mono-functional analogs such as 2-bromofuran or furfuryl alcohol [1]. The bromine substituent facilitates further functionalization via cross-coupling reactions, while the hydroxymethyl group allows for derivatization into esters, ethers, or other modified structures without mutual interference [1].
| Evidence Dimension | Number of distinct reactive functional groups per molecule |
|---|---|
| Target Compound Data | Two orthogonal reactive handles (C5-Br, C2-CH2OH) |
| Comparator Or Baseline | 2-Bromofuran: one reactive handle (C2-Br only); Furfuryl alcohol: one reactive handle (C2-CH2OH only); 5-Bromo-2-furfural: two handles but aldehyde oxidation potential differs |
| Quantified Difference | Target compound enables two distinct reaction sequences without requiring intermediate protection/deprotection steps compared to mono-functional analogs |
| Conditions | General organic synthesis context |
Why This Matters
This dual orthogonal functionality reduces synthetic step count and eliminates protection/deprotection requirements when sequential derivatization is needed, directly impacting procurement decisions for multi-step synthesis workflows.
- [1] Kuujia. (5-Bromofuran-2-yl)methanol CAS 27230-58-6: a versatile intermediate with both bromine and alcohol moieties. View Source
